molecular formula C6H8O4 B165291 trans-2-Butene-1,4-dicarboxylic acid CAS No. 4436-74-2

trans-2-Butene-1,4-dicarboxylic acid

Cat. No.: B165291
CAS No.: 4436-74-2
M. Wt: 144.12 g/mol
InChI Key: YHGNXQAFNHCBTK-UHFFFAOYSA-N
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Description

trans-2-Butene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It is a hexenedioic acid where the carbon-carbon double bond is located at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2-Butene-1,4-dicarboxylic acid can be synthesized through the electrochemical hydrogenation of cis,cis-muconic acid. This process involves the use of microbial and electrochemical conversions in hybrid processes. The reaction conditions typically include a neutral pH and high titer of cis,cis-muconic acid obtained from bacteria, which enhances the electrochemical hydrogenation while impeding parasitic hydrogen evolution reactions .

Industrial Production Methods

The industrial production of this compound involves the electrochemical hydrogenation of bioprivileged cis,cis-muconic acid. This method has been shown to achieve high productivities under industrially relevant current densities (200–400 mA cm⁻²). The process parameters, such as reactor configuration, potentiostatic/galvanostatic operation mode, and cathode material, play a crucial role in the scale-up and continuous operation of this production method .

Chemical Reactions Analysis

Types of Reactions

trans-2-Butene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form adipic acid.

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrogenation: Common reagents include hydrogen gas and catalysts such as palladium or platinum.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

trans-2-Butene-1,4-dicarboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Adipic acid: A saturated dicarboxylic acid used in the production of nylon.

    Muconic acid: A bioprivileged intermediate that can be converted to trans-2-Butene-1,4-dicarboxylic acid.

    Hexanedioic acid: Another dicarboxylic acid with similar applications in polymer production.

Uniqueness

This compound is unique due to its unsaturated nature, which allows it to introduce desired properties in polyamides and polyesters. This compound offers performance advantages over saturated dicarboxylic acids like adipic acid, making it valuable in advanced polymer production .

Properties

IUPAC Name

hex-3-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGNXQAFNHCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4436-74-2
Record name 3-Hexenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4436-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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